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Compound Name:
10H-Phenoxazine-10-propanoic

acid

Cat. No.: B3116789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) are

critical nuclear receptors that regulate lipid metabolism and glucose homeostasis. Agonists that

can simultaneously activate both isoforms, known as dual PPARα/γ agonists, represent a

promising therapeutic strategy for metabolic disorders like type 2 diabetes and dyslipidemia.

This guide provides a comparative analysis of phenoxazine-derived compounds as dual

PPARα/γ agonists, with a focus on experimental validation and performance against

established alternatives.

Comparative Analysis of In Vitro Potency
The efficacy of a dual PPAR agonist is determined by its ability to activate both PPARα and

PPARγ. The following table summarizes the in vitro potency of the phenoxazine derivative

Ragaglitazar, also known as (-)-DRF-2725, in comparison to selective PPAR agonists. Potency

is expressed as the half-maximal effective concentration (EC50), with lower values indicating

higher potency.
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Compound
Target
Receptor

EC50
Compound
Class

Primary
Therapeutic
Use

Ragaglitazar ((-)-

DRF-2725)
PPARα 270 nM[1]

Phenoxazine

derivative

Dual Agonist

(Investigational)

PPARγ 324 nM[1]

Rosiglitazone PPARγ 196 nM[1]
Thiazolidinedion

e (TZD)

Selective PPARγ

Agonist

(Antidiabetic)

WY 14,643 PPARα
8,100 nM (8.1

µM)[1]
Fibrate analogue

Selective PPARα

Agonist (Lipid-

lowering)

Note: Data for all compounds are from comparative dose-response studies to ensure

consistency.[1]

In Vivo Performance in Disease Models
The therapeutic potential of Ragaglitazar has been evaluated in preclinical animal models of

insulin resistance and dyslipidemia. The table below presents the in vivo efficacy of

Ragaglitazar in ob/ob mice, a model for obesity and type 2 diabetes, compared to the selective

PPARγ agonist Rosiglitazone. Efficacy is shown as the dose required to achieve 50% of the

maximal effect (ED50).
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Compound Parameter
ED50 (mg/kg) in
ob/ob mice

Fold-Improvement
vs. Rosiglitazone

Ragaglitazar
Plasma Glucose

Reduction
<0.03[2] >3-fold[2]

Plasma Triglyceride

Reduction
6.1[2] ~3-fold[2]

Plasma Insulin

Reduction
<0.1[2] >3-fold[2]

Rosiglitazone
Plasma Glucose

Reduction
~0.1 -

Plasma Triglyceride

Reduction
~18 -

Plasma Insulin

Reduction
~0.3 -

Note: ED50 values for Rosiglitazone are estimated based on the reported three-fold better

efficacy of Ragaglitazar.[2]

Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following

diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for

screening dual agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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